molecular formula C₂₀H₂₂O₆ B1139835 1,3:4,6-Di-O-benzylidene-D-mannitol CAS No. 28224-73-9

1,3:4,6-Di-O-benzylidene-D-mannitol

Cat. No. B1139835
CAS RN: 28224-73-9
M. Wt: 358.39
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,3:4,6-Di-O-benzylidene-D-mannitol involves protecting group chemistry, where benzylidene groups are introduced to protect the hydroxyl groups of mannitol. This allows for selective reactions to occur at other sites of the molecule. Schubert et al. (1983) demonstrated that starting from di-O-benzylidene-D-mannitol derivative, optically active glycerol derivatives can be prepared efficiently with minimal use of protecting group chemistry, exemplified by the synthesis of 2-O-alkyl glyceric acid derivatives (Schubert, Kunisch, & Welzel, 1983).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two benzylidene acetal groups. These groups significantly influence the compound's reactivity and physical properties. Studies have shown that these protecting groups can be strategically used to introduce further chemical modifications or to obtain specific stereochemical outcomes in synthetic pathways.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. For example, Aravind et al. (2005) explored its regioselective oxidative and reductive cleavage, demonstrating the compound's utility in synthesizing C2-symmetric chiral ligands and functionalized benzyl ethers. This showcases the compound's role in creating complex molecules with potential applications in medicinal chemistry and material science (Aravind, Mohanty, Pratap, & Baskaran, 2005).

Scientific Research Applications

  • Chiral Ligand Synthesis : 1,3:4,6-Di-O-benzylidene-D-mannitol can undergo regioselective oxidative cleavage to produce C2-symmetric chiral ligands, such as (R,R)-3,4-dihydroxy-1,5-hexadiene, and reductive cleavage to yield C2-symmetric bis-amino alcohol derivatives, which are valuable in asymmetric synthesis (Aravind et al., 2005).

  • Crown Ethers and Podands : It has been demonstrated that O-alkylation in superbasic medium using this compound can be effective for synthesizing crown ethers and podands with potential applications in chiral separation and catalysis (Él'perina et al., 1988).

  • Nucleoside Synthesis : This compound serves as a starting material for the synthesis of various nucleoside analogs, which have potential applications in antiviral and anticancer research. For example, 1,5-anhydro-4,6-O-benzylidene-D-glucitol, a derivative of this compound, has been used to synthesize 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides (Hossain et al., 1999).

  • Synthesis of Anticancer Agents and Glycosidase Inhibitors : Regioselective reductive cleavage of this compound leads to intermediates used in the stereoselective synthesis of anticancer agents such as OGT2378 and glycosidase inhibitors like 1,4-dideoxy-1,4-imino-L-xylitol (Aravind et al., 2009).

  • Optical Resolution Applications : Polymers incorporating this compound residues have been used in the optical resolution of α-amino acids, demonstrating its potential in chiral separation technologies (Kakuchi et al., 1990).

Mechanism of Action

Target of Action

1,3:4,6-Di-O-benzylidene-D-mannitol is a stable blocked sugar . It is primarily used in the field of chiral synthesis and asymmetric reduction . The compound’s primary targets are the molecules that are involved in these processes.

Mode of Action

The compound interacts with its targets by serving as a starting component for the synthesis of optically active glycerol derivatives . It is also used in the synthesis of heterocyclic 2,5-dimethanol derivatives . The interaction with its targets results in the formation of these derivatives.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of optically active glycerol derivatives and heterocyclic 2,5-dimethanol derivatives . The downstream effects of these pathways include the production of these derivatives, which can be used in various applications in the field of chiral synthesis and asymmetric reduction.

Pharmacokinetics

As a stable blocked sugar, it is expected to have good stability and bioavailability for its intended use in chiral synthesis and asymmetric reduction .

Result of Action

The molecular and cellular effects of the compound’s action include the formation of optically active glycerol derivatives and heterocyclic 2,5-dimethanol derivatives . These derivatives can be used in various applications in the field of chiral synthesis and asymmetric reduction.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable at a storage temperature of 2-8°C . Furthermore, the compound’s efficacy in the synthesis of derivatives can be affected by the conditions under which the synthesis reactions are carried out.

properties

IUPAC Name

(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEGGHPETXMRSV-NIJYPJQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292783
Record name 1,3:4,6-Di-O-benzylidene-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28224-73-9
Record name 1,3:4,6-Di-O-benzylidene-D-mannitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28224-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3:4,6-Di-O-benzylidene-D-mannitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How is 1,3:4,6-Di-O-benzylidene-D-mannitol employed in asymmetric synthesis?

A1: this compound serves as a chiral auxiliary in asymmetric synthesis, particularly in the asymmetric reduction of ketones. [, ] It achieves this by forming complexes with metal hydrides like lithium tetrahydridoaluminate (III). The chirality of the complex influences the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer over the other. [] This is especially useful for synthesizing chiral building blocks for pharmaceuticals and other bioactive compounds.

Q2: What makes this compound suitable for creating chiral polymeric crown ethers?

A2: The structure of this compound, with its multiple hydroxyl groups, allows for the attachment of various functional groups, including those needed for crown ether formation. [, ] Researchers successfully synthesized chiral polymeric crown ethers by first converting this compound into optically active divinyl ethers. These were then polymerized using cationic catalysts, resulting in polymers containing cyclic crown ether units with inherent chirality derived from the parent D-mannitol. []

Q3: How do these chiral polymeric crown ethers function in chiral recognition?

A3: These polymers demonstrate chiral recognition abilities towards α-amino acids. [] For instance, polymers incorporating this compound moieties exhibited preferential complexation with the (S)-enantiomer of various amino acid ester salts. [] This selectivity arises from the chiral environment created by the D-mannitol framework within the crown ether structure, allowing for differential interactions with enantiomers.

Q4: Beyond chiral applications, are there other uses for this compound?

A4: Yes, recent research explores its potential in developing sustainable materials. [] For instance, this compound serves as a building block for bio-based polycarbonates. These polycarbonates, copolymers with isosorbide, can be converted into fertilizers through ammonolysis, highlighting a pathway towards sustainable and functional materials. []

Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Various spectroscopic methods are employed to characterize this compound and its derivatives. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides structural information and can confirm the successful incorporation of this compound into polymers. [] Additionally, techniques like mass spectrometry (MS) can be utilized to confirm molecular weight and identify fragments. [] For chiral compounds, techniques like chiral HPLC are crucial to assess enantiomeric purity.

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